molecular formula C7H4BrCl2NO5S B1377330 2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride CAS No. 1384430-41-4

2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride

Cat. No. B1377330
CAS RN: 1384430-41-4
M. Wt: 364.98 g/mol
InChI Key: LJAQYVVYZNLRCO-UHFFFAOYSA-N
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Description

The compound “2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride” is a polysubstituted benzene derivative. It contains several functional groups including a bromo group, a chloro group, a methoxy group, a nitro group, and a sulfonyl chloride group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The order of these steps would be crucial due to the directing effects of the different substituents . For instance, nitration could be a first step as nitro groups are meta-directing . A Friedel-Crafts acylation could be another step .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the substituents on the benzene ring. The numbering of substituted benzene derivatives follows certain rules, with the functional group given the highest priority .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the presence of the various functional groups. For example, the nitro group could undergo reduction to an amine, and the sulfonyl chloride group could react with amines or alcohols to form sulfonamides or sulfonate esters, respectively .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives and Antimicrobial Activity

One notable application of related compounds is in the synthesis of pyrimidine derivatives with potential antimicrobial activity. For instance, novel pyrimidine derivatives have been synthesized utilizing sulfonyl chlorides, showing significant in vitro antimicrobial properties. These compounds were thoroughly characterized by several spectroscopic methods, including FT-IR, 1H NMR, and LC–MS spectral studies, highlighting the role of sulfonyl chlorides in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).

Chemical Structure Characterization

The structural characterization of compounds related to 2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride has been a focus of research. For example, a detailed gas-phase electron diffraction and quantum chemical study on the structure of 4-nitrobenzene sulfonyl chloride provided valuable insights into its molecular conformation, offering foundational knowledge for further chemical synthesis and applications (Petrov et al., 2009).

Antimicrobial Activity and Docking Studies

The synthesis and characterization of new derivatives, such as 4-chloro-3-nitrobenzene sulfonamide derivatives, have been explored for their antimicrobial activities. These studies involve the reaction of 4-chloro-3-nitrobenzene sulfonyl chloride with various amino acid esters and amines, resulting in compounds that exhibit good to moderate antimicrobial activities. Additionally, docking studies with DNA Gyrase-A highlight the potential biological applications of these synthesized compounds (Kumar et al., 2020).

Environmental Applications

Investigations into the effects of chloride ions on the degradation of dyes through advanced oxidation processes have shown the dual effect of chloride on dye decoloration and mineralization. This research sheds light on the formation of chlorinated aromatic compounds during the degradation process, emphasizing the environmental implications and applications of sulfonyl chloride derivatives in wastewater treatment (Yuan et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were used as an intermediate in organic synthesis, its reactivity would be determined by the functional groups present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, many sulfonyl chloride compounds are irritants and can cause burns .

Future Directions

The future directions for research on this compound would likely involve exploring its potential uses in organic synthesis, given the variety of functional groups present .

properties

IUPAC Name

2-bromo-5-chloro-4-methoxy-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO5S/c1-16-7-3(9)2-4(17(10,14)15)5(8)6(7)11(12)13/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAQYVVYZNLRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1[N+](=O)[O-])Br)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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